5-chloro-N-(2-chlorophenyl)-2-ethoxybenzenesulfonamide
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Overview
Description
5-chloro-N-(2-chlorophenyl)-2-ethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of chloro and ethoxy groups attached to a benzenesulfonamide core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-chlorophenyl)-2-ethoxybenzenesulfonamide typically involves the reaction of 2-chlorophenylamine with 5-chloro-2-ethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method enhances the efficiency and yield of the compound while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro groups. Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products Formed
Substitution: Formation of hydroxyl or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
5-chloro-N-(2-chlorophenyl)-2-ethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-chlorophenyl)-2-ethoxybenzenesulfonamide involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, thereby preventing the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzenesulfonamide
- 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide
- 5-chloro-N-(2-chlorophenyl)-2-nitrobenzenesulfonamide
Uniqueness
5-chloro-N-(2-chlorophenyl)-2-ethoxybenzenesulfonamide is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its hydroxy, methoxy, and nitro analogs. The ethoxy group enhances the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and increasing its efficacy as an enzyme inhibitor.
Properties
Molecular Formula |
C14H13Cl2NO3S |
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Molecular Weight |
346.2 g/mol |
IUPAC Name |
5-chloro-N-(2-chlorophenyl)-2-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-2-20-13-8-7-10(15)9-14(13)21(18,19)17-12-6-4-3-5-11(12)16/h3-9,17H,2H2,1H3 |
InChI Key |
HRWMFWOIFABCIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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